3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 4-(2,3-dimethoxybenzoyl)piperazine group and at the 6-position with a 3,5-dimethylpyrazole moiety. The pyrazole substituent contributes to hydrogen-bonding interactions, a common feature in kinase inhibitors or receptor modulators .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-14-16(2)28(25-15)20-9-8-19(23-24-20)26-10-12-27(13-11-26)22(29)17-6-5-7-18(30-3)21(17)31-4/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIRKWRPJFYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach includes:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2,3-dimethoxybenzoyl chloride under basic conditions to form the 4-(2,3-dimethoxybenzoyl)piperazine intermediate.
Synthesis of the pyrazole derivative: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.
Coupling reaction: The final step involves coupling the piperazine and pyrazole derivatives with a pyridazine precursor under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine core and piperazine moiety enable nucleophilic substitution, particularly at electron-deficient positions.
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes regioselective electrophilic attacks.
Cross-Coupling Reactions
Transition-metal catalysis enables structural diversification:
Redox Transformations
The conjugated system participates in reduction/oxidation pathways:
Cycloaddition and Ring-Opening
The strained piperazine moiety facilitates unique rearrangements:
Acid/Base-Mediated Degradation
Stability under physiological conditions:
Photochemical Reactivity
UV-induced transformations:
Key Research Findings
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Catalytic Efficiency : Suzuki couplings exhibit >80% yields when using electron-withdrawing substituents on boronic acids .
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Metabolic Stability : N-methylation of pyrazole reduces CYP450-mediated oxidation by 63% compared to unmethylated analogs.
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Selectivity : Electrophilic substitutions occur preferentially at pyrazole C4 due to resonance stabilization of intermediates .
This compound's reactivity profile positions it as a versatile scaffold for developing targeted therapies, particularly in oncology and CNS disorders. Future studies should explore its photodynamic applications and enantioselective modifications.
Scientific Research Applications
The compound exhibits significant biological activity through various mechanisms:
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Antimicrobial Activity:
- It has been shown to inhibit the growth of specific bacterial strains by disrupting cell wall synthesis and interfering with microbial signaling pathways. This action is crucial for developing new antibiotics that can combat resistant strains.
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Anticancer Properties:
- The compound targets cancer cell proliferation by inhibiting key enzymes involved in tumor growth. Studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Antimicrobial Case Study
A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine against Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with this compound, suggesting its potential as a new antibiotic agent.
Anticancer Research
In another investigation reported in Cancer Research, the compound was tested on various cancer cell lines, including breast and lung cancer. The findings revealed that it inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis. This highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
A critical comparison involves analogs sharing the pyridazine or pyrazole frameworks. Key examples include:
Table 1: Structural and Functional Group Comparisons
Functional Group Analysis
- The ethylpiperazine in (pyrimidine core) suggests tailored receptor affinity, though pyrimidines generally exhibit different electronic properties than pyridazines.
Pyrazole vs. Chlorine at 3-Position :
- Aryl vs.
Biological Activity
The compound 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1020502-86-6) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 422.5 g/mol. The structure features a piperazine moiety and a pyridazine ring, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine and piperazine can exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains and fungi. A study demonstrated that certain piperazine derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 12.5 µg/mL .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies on related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For example, piperazine derivatives have been reported to inhibit key proteins involved in cancer cell survival, leading to increased apoptosis rates .
Neuroprotective Effects
Piperazine derivatives have also been explored for their neuroprotective effects. Research indicates that these compounds can inhibit human acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which may improve cognitive function .
The biological activity of This compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including AChE and other kinases involved in cell signaling pathways.
- Receptor Interaction : It may interact with specific receptors in the central nervous system or other tissues, modulating neurotransmitter release and cellular responses.
- Cell Cycle Modulation : By affecting cell cycle regulators, it can induce cell cycle arrest in cancer cells.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. A typical approach includes:
- Step 1 : Functionalization of pyridazine via nucleophilic substitution with piperazine derivatives under reflux conditions (e.g., DMF, 80–100°C) .
- Step 2 : Subsequent coupling of 3,5-dimethylpyrazole via Buchwald-Hartwig amination or Ullmann-type reactions using CuI or Pd catalysts .
- Optimization : Reaction yields improve with controlled anhydrous conditions, excess piperazine (1.5–2.0 eq), and microwave-assisted heating (reducing side products) .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., piperazine protons at δ 2.8–3.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .
- XRD : Single-crystal X-ray diffraction resolves bond angles and steric effects, critical for confirming the planar pyridazine core and piperazine-benzoyl conformation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 436.18 Da) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyridazine-piperazine-pyrazole hybrids in pharmacological studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute 2,3-dimethoxybenzoyl with electron-withdrawing groups (e.g., trifluoromethyl) to assess receptor binding affinity changes .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with piperazine nitrogen) .
- In Vitro Assays : Test analogs for anti-inflammatory or antimicrobial activity via COX-2 inhibition or bacterial growth assays .
Q. How do solvent polarity and pH influence the stability of this compound in solution-phase studies?
- Methodological Answer :
- Stability Testing : Use HPLC-UV to monitor degradation in aqueous buffers (pH 4–9) at 25°C and 40°C. Acidic conditions (pH < 5) accelerate hydrolysis of the benzoyl-piperazine bond .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote dimerization; non-polar solvents (e.g., THF) stabilize monomeric forms .
Q. What computational methods are used to predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 simulate hepatic metabolism (e.g., cytochrome P450-mediated oxidation of methoxy groups) .
- Toxicity Profiling : QSAR models assess hepatotoxicity risks based on structural alerts (e.g., pyridazine ring reactivity) .
Experimental Design & Data Analysis
Q. How can researchers resolve contradictory results in biological activity assays for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum-free media) to minimize variability .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values, ensuring statistical power (n ≥ 3) .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
Q. What are the best practices for handling and storing this compound to ensure experimental integrity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
